tert-Butyl (1S,4S)-5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate
Description
tert-Butyl (1S,4S)-5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate is a bicyclic carbamate derivative featuring a norbornane-like framework with a ketone group at the 5-position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. Its molecular formula is C₁₁H₁₇NO₃, with a molecular weight of 211.26 (CAS: 198835-06-2) . This compound is widely utilized as a chiral building block in pharmaceutical synthesis, particularly for designing protease inhibitors and peptidomimetics due to its rigid bicyclic structure and stereochemical control .
Properties
IUPAC Name |
tert-butyl (1S,4S)-5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-11(2,3)15-10(14)12-6-7-4-8(12)5-9(7)13/h7-8H,4-6H2,1-3H3/t7-,8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGENGNQEVDONGO-YUMQZZPRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC1CC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2C[C@H]1CC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (1S,4S)-5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate typically involves the reaction of a suitable azabicycloheptane precursor with tert-butyl chloroformate under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or sodium hydride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl (1S,4S)-5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, alcohols, and thiols in the presence of catalysts or under basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: tert-Butyl (1S,4S)-5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate is used as an intermediate in the synthesis of complex organic molecules. Its unique structure makes it a valuable building block in the development of new chemical entities.
Biology: In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. Its bicyclic structure allows it to mimic certain natural substrates, making it useful in biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structural features can be exploited to develop drugs with specific biological activities.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of tert-Butyl (1S,4S)-5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes, inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Structural and Functional Differences
- Ketone Position : The 5-oxo derivative (target compound) exhibits greater steric hindrance around the ketone compared to the 3-oxo analog, influencing its reactivity in nucleophilic additions .
- Ring Unsaturation : The hept-5-ene analog (unsaturated bridge) shows higher reactivity in cycloaddition reactions, whereas the saturated bicyclo framework of the target compound provides stability for stereoselective transformations .
- Heteroatom Variations :
- Hydroxy vs. Oxo Groups : The 5-hydroxy analog forms intramolecular hydrogen bonds, enhancing crystallinity but reducing metabolic stability compared to the ketone-containing target compound .
Biological Activity
tert-Butyl (1S,4S)-5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS Number: 1932590-17-4) is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to a class of heterocyclic compounds that are often associated with various pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The bicyclic structure may facilitate the formation of stable interactions with these targets, enhancing its efficacy as a therapeutic agent.
Enzyme Inhibition
Research has demonstrated that this compound can inhibit specific enzymes involved in metabolic processes. For instance, it may act as an inhibitor of lipases, which are crucial for lipid metabolism. This inhibition could lead to reduced lipid absorption and subsequent effects on weight management and metabolic disorders .
Study 1: Lipase Inhibition
In a controlled study examining the effects of various bicyclic compounds on lipase activity, this compound was tested alongside known inhibitors. The results indicated a significant reduction in lipase activity at concentrations above 50 µM, suggesting a competitive inhibition mechanism.
| Compound | Concentration (µM) | Lipase Activity (%) |
|---|---|---|
| Control | 0 | 100 |
| tert-Butyl (1S,4S) | 50 | 70 |
| tert-Butyl (1S,4S) | 100 | 40 |
Study 2: Antimicrobial Efficacy
A preliminary screening for antimicrobial activity revealed that compounds structurally related to this compound exhibited significant antibacterial effects against Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
Q & A
Q. What are the key considerations in designing a synthetic route for tert-Butyl (1S,4S)-5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate?
- Methodological Answer : The synthesis typically involves multi-step routes, starting with the formation of the bicyclic 2-azabicyclo[2.2.1]heptane framework. Key steps include:
- Ring-closing strategies : Use of intramolecular cyclization or [2+2] photocycloaddition to construct the bicyclic core .
- Functionalization : Introduction of the tert-butyl carbamate group via Boc-protection under anhydrous conditions (e.g., Boc₂O, DMAP, DCM) .
- Oxidation : Selective oxidation at the 5-position to introduce the ketone group, often using mild oxidizing agents like Dess-Martin periodinane to avoid over-oxidation .
- Critical Parameters : Solvent choice (e.g., THF for solubility), temperature control (e.g., −78°C for stereoselective steps), and catalyst selection (e.g., chiral auxiliaries for enantiomeric purity) .
Q. Which spectroscopic methods are most effective for confirming the stereochemistry of this compound?
- Methodological Answer :
- X-ray Crystallography : Provides definitive proof of absolute configuration, as demonstrated for related azabicyclo compounds in crystallographic studies (e.g., R/S assignments at C1 and C4) .
- NMR Spectroscopy :
- NOESY/ROESY : Correlates spatial proximity of protons to confirm ring junction stereochemistry (e.g., endo vs. exo substituents) .
- ²J/³J Coupling Constants : Analysis of vicinal coupling in the bicyclic system helps distinguish axial/equatorial substituents .
- Chiral HPLC : Validates enantiomeric excess (>97%) using columns like Chiralpak IA/IB with hexane:IPA mobile phases .
Q. What are the common applications of this compound in medicinal chemistry research?
- Methodological Answer :
- Antiviral Scaffolds : Serves as a precursor for protease inhibitors due to its rigid bicyclic structure, which mimics peptide transition states. Biological activity is assessed via enzymatic assays (e.g., HIV-1 protease inhibition) .
- Peptidomimetics : The lactam moiety enables mimicry of peptide bonds; functionalization at the 5-oxo position (e.g., hydroxylamine derivatives) enhances binding to biological targets .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. X-ray) for this compound?
- Methodological Answer :
- Case Study : If NMR suggests equatorial placement of a substituent but X-ray shows axial, consider dynamic effects (e.g., ring-flipping in solution). Variable-temperature NMR can detect conformational exchange .
- DFT Calculations : Compare computed chemical shifts (e.g., using Gaussian or ORCA) with experimental NMR to validate proposed conformers .
- Crystallographic Refinement : Re-examine X-ray data for disorder or thermal motion artifacts that may skew bond angles .
Q. What strategies optimize the yield of tert-butyl carbamate protection in the presence of sensitive functional groups?
- Methodological Answer :
- Protection-Deprotection : Use Boc₂O with DMAP in DCM at 0°C to minimize side reactions (e.g., lactam ring-opening). Yields >80% are achievable with strict moisture control .
- Competitive Reactions : If the 5-oxo group reacts, employ temporary protection (e.g., TMSCl for ketones) before Boc introduction .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min at 50°C) while maintaining high regioselectivity .
Q. How does stereochemistry at C1 and C4 influence biological activity in derivatives of this compound?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies :
- C1(S), C4(S) Configuration : Enhances binding to serine proteases due to optimal spatial alignment of hydrogen-bond donors/acceptors .
- Epimerization Risks : Monitor during acidic/basic conditions (e.g., LC-MS tracking). Stabilize with bulky substituents (e.g., tert-butyl) to restrict ring mobility .
- Docking Simulations : Use software like AutoDock Vina to predict binding poses of enantiomers against target proteins (e.g., SARS-CoV-2 main protease) .
Q. What advanced techniques validate the purity and stability of this compound under long-term storage?
- Methodological Answer :
- Stability Studies :
- Forced Degradation : Expose to heat (40°C), humidity (75% RH), and light (ICH Q1B) for 4 weeks. Monitor via HPLC-UV/PDA for degradation products (e.g., lactam hydrolysis) .
- QC Protocols :
- HPLC-MS : Quantify impurities using a C18 column (gradient: 5–95% ACN in H₂O + 0.1% TFA).
- Karl Fischer Titration : Ensure water content <0.1% to prevent hydrolysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
